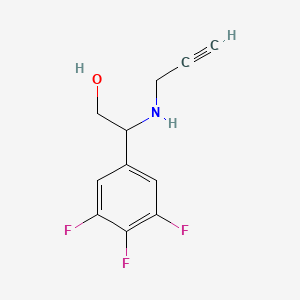
2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol, also known as TFE-P, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenylethanolamines and has been extensively studied for its pharmacological properties.
作用機序
The exact mechanism of action of 2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol is not fully understood. However, studies have shown that this compound interacts with several molecular targets, including the cannabinoid receptors, TRPV1 receptors, and GABA receptors. This interaction leads to the modulation of several signaling pathways, resulting in the observed pharmacological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and pain by modulating the activity of several signaling pathways, including the NF-κB pathway and the MAPK pathway. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. Additionally, this compound has been extensively studied, and its pharmacological properties are well understood. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, and the synthesis process is complex, requiring expertise in organic chemistry.
将来の方向性
There are several future directions for the study of 2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol. One potential direction is the development of this compound-based drugs for the treatment of chronic pain and inflammatory disorders. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its interaction with molecular targets. Finally, the potential of this compound as a cancer therapy needs to be further explored, including the development of this compound-based drugs for cancer treatment.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of this compound is a complex process that requires expertise in organic chemistry. This compound has been extensively studied for its pharmacological properties, including its anti-inflammatory, analgesic, and anti-tumor effects. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
合成法
The synthesis of 2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol involves the reaction between 3,4,5-trifluoroacetophenone and propargylamine in the presence of a reducing agent. The process involves several steps, including the formation of an intermediate product, which is then reduced to obtain the final compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol has been studied extensively for its potential therapeutic applications. Several studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. Additionally, this compound has been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
2-(prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-2-3-15-10(6-16)7-4-8(12)11(14)9(13)5-7/h1,4-5,10,15-16H,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDRSYRTCNYJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(CO)C1=CC(=C(C(=C1)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxyethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2900430.png)


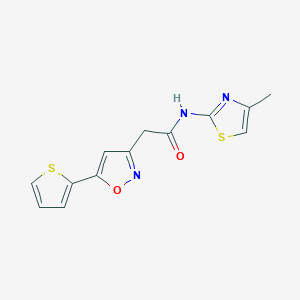



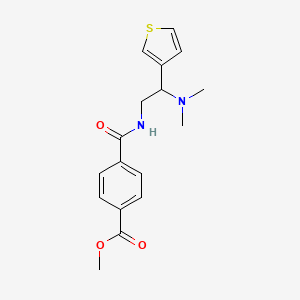
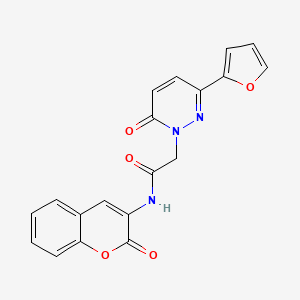
![1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate](/img/structure/B2900446.png)

![dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2900450.png)
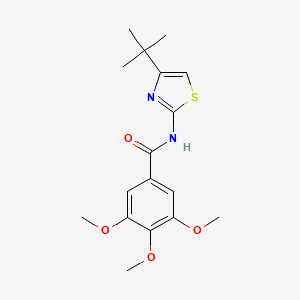
![5-methyl-4-oxo-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2900453.png)